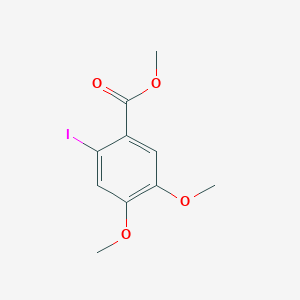

Methyl 2-iodo-4,5-dimethoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-iodo-4,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO4/c1-13-8-4-6(10(12)15-3)7(11)5-9(8)14-2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQDMAXTSBDKRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471925 | |

| Record name | Methyl 2-iodo-4,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173043-61-3 | |

| Record name | Methyl 2-iodo-4,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 2-iodo-4,5-dimethoxybenzoate from Vanillin

This document provides an in-depth technical guide for the multi-step synthesis of methyl 2-iodo-4,5-dimethoxybenzoate, a valuable intermediate in pharmaceutical and organic synthesis, starting from the readily available bio-sourced compound, vanillin. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and workflow visualizations.

Overall Synthetic Pathway

The transformation from vanillin to methyl 2-iodo-4,5-dimethoxybenzoate is accomplished through a four-step synthetic sequence:

-

Methylation: The phenolic hydroxyl group of vanillin is methylated to yield veratraldehyde (3,4-dimethoxybenzaldehyde).

-

Ortho-Iodination: Veratraldehyde undergoes a regioselective C-H iodination at the position ortho to the C4-methoxy group to produce 2-iodo-4,5-dimethoxybenzaldehyde.

-

Oxidation: The aldehyde functionality of the iodinated intermediate is oxidized to a carboxylic acid, forming 2-iodo-4,5-dimethoxybenzoic acid.

-

Esterification: The resulting carboxylic acid is converted to its methyl ester, yielding the final product, methyl 2-iodo-4,5-dimethoxybenzoate.

Step 1: Methylation of Vanillin to Veratraldehyde

This initial step involves a Williamson ether synthesis to protect the phenolic hydroxyl group of vanillin as a methyl ether, forming the key intermediate veratraldehyde.[1][2] Dimethyl sulfate is a common and effective methylating agent for this transformation, performed under basic conditions.[1][3]

Quantitative Data: Methylation

| Compound | Molar Mass ( g/mol ) | Moles (Relative) | Quantity Used | Role | Typical Yield (%) |

| Vanillin | 152.15 | 1.0 eq | 182 g | Starting Material | 82 - 95%[1] |

| Dimethyl Sulfate | 126.13 | 2.25 eq | 345 g | Methylating Agent | |

| Sodium Hydroxide | 40.00 | ~5.0 eq | 2 x 150 g in soln. | Base | |

| Diethyl Ether | 74.12 | - | 3 x 300 mL | Extraction Solvent | |

| Veratraldehyde | 166.17 | - | 164 - 173 g (crude) | Product |

Experimental Protocol: Methylation

-

Preparation: In a 3-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, combine 182 g (1.2 moles) of vanillin with 450 mL of water. Heat the mixture on a steam bath until the vanillin is fully dissolved.[1]

-

Base Addition: Prepare a sodium hydroxide solution by dissolving 150 g of NaOH in water and diluting to a final volume of 750 mL. Heat this solution to approximately 100°C and add 360 mL of it in one portion to the hot vanillin mixture.[4]

-

Methylation Reaction: With continued heating and vigorous stirring, begin the dropwise addition of 189 g (1.5 moles) of dimethyl sulfate from the separatory funnel. The addition should be regulated to cause gentle boiling of the reaction mixture.[4]

-

Alternating Additions: After the initial addition, wait for the boiling to subside. Then, add approximately 60 mL of the remaining hot NaOH solution to make the mixture slightly alkaline. Continue with the alternate additions of 39 g portions of dimethyl sulfate followed by additions of NaOH solution until a total of 345 g (2.7 moles) of dimethyl sulfate has been added.[1]

-

Completion: After the final addition of dimethyl sulfate, add an additional 150 mL of the NaOH solution to make the mixture strongly alkaline and heat on the steam bath for another 20 minutes.[1]

-

Work-up and Isolation: Cool the reaction mixture rapidly. Transfer the mixture to a large separatory funnel and extract the product with three 300 mL portions of diethyl ether.[1]

-

Drying and Concentration: Combine the ether extracts and dry them over anhydrous magnesium sulfate. Distill the ether to yield a slightly yellow oil that solidifies upon standing. The crude yield of veratraldehyde is typically 164–173 g (82–87%), with a melting point of 43–44.5°C.[1][4]

Step 2: Ortho-Iodination of Veratraldehyde

This step achieves the regioselective iodination of the veratraldehyde aromatic ring. The electron-donating effects of the two methoxy groups activate the ring towards electrophilic substitution. The C2 position is ortho to one methoxy group and meta to the other, making it a highly activated and sterically accessible site. A palladium-catalyzed C-H activation approach using N-iodosuccinimide (NIS) as the iodine source provides a modern and efficient method for this transformation.[5]

Quantitative Data: Ortho-Iodination

| Compound | Molar Mass ( g/mol ) | Moles (Relative) | Quantity Used | Role | Estimated Yield (%) |

| Veratraldehyde | 166.17 | 1.0 eq | 1.0 g | Starting Material | ~90%[5] |

| N-Iodosuccinimide (NIS) | 224.98 | 1.2 eq | 1.62 g | Iodine Source | |

| Palladium Acetate | 224.50 | 0.05 eq | 67 mg | Catalyst | |

| Aniline Ligand (e.g., 2,6-diisopropylaniline) | 177.28 | 0.1 eq | 107 mg | Ligand | |

| Acetic Acid | 60.05 | - | 10 mL | Solvent / Acid | |

| Dichloromethane | 84.93 | - | - | Extraction Solvent |

Experimental Protocol: Ortho-Iodination

-

Reaction Setup: In a reaction vessel, combine veratraldehyde (1.0 eq), N-iodosuccinimide (1.2 eq), palladium acetate (0.05 eq), and the aniline ligand (0.1 eq).[5]

-

Solvent Addition: Add the organic acid solvent (e.g., acetic acid) to the mixture.

-

Reaction: Stir the mixture at a temperature of 80-100°C. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.[5]

-

Work-up: Upon completion, cool the reaction solution and filter it to remove any solids.

-

Extraction: Transfer the filtrate to a separatory funnel and extract with a suitable solvent system, such as a 1:2 mixture of water and dichloromethane. Separate the organic layer.[5]

-

Drying and Purification: Dry the organic extract over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-iodo-4,5-dimethoxybenzaldehyde.[5]

Step 3: Oxidation to 2-iodo-4,5-dimethoxybenzoic Acid

The Pinnick oxidation is an exceptionally mild and selective method for converting aldehydes to carboxylic acids, making it ideal for substrates with sensitive functional groups, such as the aryl iodide in this intermediate.[6][7] The reaction employs sodium chlorite (NaClO₂) as the oxidant, with a scavenger like 2-methyl-2-butene used to quench the hypochlorite byproduct.[1][8]

Quantitative Data: Pinnick Oxidation

| Compound | Molar Mass ( g/mol ) | Moles (Relative) | Quantity Used | Role | Typical Yield (%) |

| 2-Iodo-4,5-dimethoxybenzaldehyde | 292.07 | 1.0 eq | 1.0 g | Starting Material | 70 - 95%[9] |

| Sodium Chlorite (NaClO₂) | 90.44 | 10.0 eq | 3.1 g | Oxidant | |

| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 119.98 | 10.0 eq | 4.1 g | Buffer | |

| 2-Methyl-2-butene | 70.13 | 20.0 eq | 4.8 mL | Scavenger | |

| tert-Butanol (t-BuOH) | 74.12 | - | 10 mL | Solvent | |

| Water | 18.02 | - | 10 mL | Solvent |

Experimental Protocol: Pinnick Oxidation

-

Preparation: In a round-bottom flask, dissolve the aldehyde intermediate (1.0 eq) in a 1:1 mixture of tert-butanol and water.[9]

-

Reagent Addition: To the stirred solution, add 2-methyl-2-butene (20.0 eq) followed by sodium dihydrogen phosphate (10.0 eq).[8]

-

Oxidant Addition: In a separate flask, prepare a solution of sodium chlorite (10.0 eq) in water. Add this solution dropwise to the reaction mixture at room temperature.

-

Reaction: Stir the resulting mixture vigorously at room temperature for 4-14 hours. Monitor the reaction's completion by TLC.[8][9]

-

Quenching and Work-up: Once the reaction is complete, quench the mixture by adding an aqueous solution of sodium bisulfite (NaHSO₃).

-

Extraction: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]

-

Isolation: Filter the mixture and remove the solvent under reduced pressure. The resulting crude 2-iodo-4,5-dimethoxybenzoic acid can be purified by recrystallization or silica gel chromatography.[9]

Step 4: Esterification to Methyl 2-iodo-4,5-dimethoxybenzoate

The final step is the conversion of the carboxylic acid to a methyl ester. The Fischer-Speier esterification is a classic and robust method for this purpose, involving heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid.[10]

Quantitative Data: Fischer Esterification

| Compound | Molar Mass ( g/mol ) | Moles (Relative) | Quantity Used | Role | Typical Yield (%) |

| 2-Iodo-4,5-dimethoxybenzoic Acid | 308.07 | 1.0 eq | 1.0 g | Starting Material | ~90-95%[10] |

| Methanol | 32.04 | Large Excess | 25 mL | Reagent / Solvent | |

| Sulfuric Acid (conc.) | 98.08 | Catalytic | 0.1 mL | Catalyst | |

| Ethyl Acetate | 88.11 | - | 50 mL | Extraction Solvent | |

| Sodium Bicarbonate (sat. soln.) | 84.01 | - | 2 x 30 mL | Neutralizing Agent | |

| Methyl 2-iodo-4,5-dimethoxybenzoate | 322.09 | - | - | Product |

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 2-iodo-4,5-dimethoxybenzoic acid (1.0 eq) in methanol (25 mL).[10]

-

Catalyst Addition: Slowly and cautiously add concentrated sulfuric acid (0.1 mL) to the stirred solution.[10]

-

Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature until the reaction is complete, as monitored by TLC.[10]

-

Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.[10]

-

Extraction: Dissolve the residue in ethyl acetate (50 mL). Transfer to a separatory funnel and wash the organic phase with a saturated solution of sodium bicarbonate (2 x 30 mL) to neutralize the acid catalyst, followed by a wash with saturated sodium chloride (brine).[10]

-

Drying and Isolation: Dry the resulting organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the final product, methyl 2-iodo-4,5-dimethoxybenzoate. Further purification can be achieved by recrystallization if necessary.

References

- 1. psiberg.com [psiberg.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. prepchem.com [prepchem.com]

- 4. CN110845310A - A kind of method for ortho-iodination of benzaldehyde compounds - Google Patents [patents.google.com]

- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 6. Pinnick (Kraus) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. benchchem.com [benchchem.com]

"Methyl 2-iodo-4,5-dimethoxybenzoate" chemical properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and analytical data for Methyl 2-iodo-4,5-dimethoxybenzoate, a halogenated aromatic compound of interest in organic synthesis and medicinal chemistry.

Core Chemical Properties

Methyl 2-iodo-4,5-dimethoxybenzoate is a substituted methyl benzoate. Its structure features a benzene ring with an iodo group, two methoxy groups, and a methyl ester group. These functional groups make it a versatile intermediate for further chemical modifications, particularly in cross-coupling reactions and the synthesis of more complex molecular architectures.

Table 1: Physicochemical Properties of Methyl 2-iodo-4,5-dimethoxybenzoate

| Property | Value | Source |

|---|---|---|

| CAS Number | 173043-61-3 | [1][2] |

| Molecular Formula | C₁₀H₁₁IO₄ | [3] |

| Molecular Weight | 322.1 g/mol | [3] |

| Heavy Atom Count | 15 |[1] |

Spectroscopic Data (Comparative)

Specific spectroscopic data for Methyl 2-iodo-4,5-dimethoxybenzoate is not available in the reviewed sources. However, data for a structural isomer, Methyl 4-iodo-3,5-dimethoxybenzoate , is provided below for comparative analysis. Researchers should anticipate similar, but distinct, spectral features.

Table 2: NMR and MS Data for Isomer Methyl 4-iodo-3,5-dimethoxybenzoate

| Data Type | Parameters | Observed Signals / Peaks | Source |

|---|---|---|---|

| ¹H NMR | 400 MHz, CDCl₃ | δ 3.82 (s, 3H), 3.87 (s, 3H), 3.93 (s, 3H), 6.52 (d, J=2.7 Hz, 1H), 6.80 (d, J=2.7 Hz, 1H) | [5] |

| ¹³C NMR | 100.6 MHz, CDCl₃ | δ 52.7, 55.8, 56.9, 75.8, 101.4, 106.7, 139.1, 159.5, 161.1, 168.1 | [5] |

| GC-MS | - | m/z (%): 322.00 (100) [M]⁺ |[5] |

Synthesis and Experimental Protocols

A definitive, published protocol for the synthesis of Methyl 2-iodo-4,5-dimethoxybenzoate was not identified. However, a plausible and efficient two-step synthetic route can be proposed based on established methods for the iodination of electron-rich aromatic acids and subsequent esterification.

Synthetic Workflow Overview

The proposed synthesis involves the direct iodination of the commercially available 4,5-dimethoxybenzoic acid to form the key intermediate, 2-iodo-4,5-dimethoxybenzoic acid. This intermediate is then converted to the final methyl ester via a classic Fischer-Speier esterification.

Protocol 1: Synthesis of 2-iodo-4,5-dimethoxybenzoic acid (Intermediate)

This protocol is adapted from a similar iodination of a trimethoxybenzoic acid derivative.[6]

-

Reaction Setup: In a round-bottom flask protected from light, suspend 4,5-dimethoxybenzoic acid (1.0 equiv) in a suitable chlorinated solvent such as dichloromethane (DCM).

-

Reagent Addition: Add silver trifluoroacetate (AgTFA) (1.1 equiv) to the suspension. Stir the mixture at room temperature for 15 minutes.

-

Iodination: Add elemental iodine (I₂) (1.1 equiv) portion-wise to the stirred mixture. The reaction is typically exothermic and may require cooling in an ice bath to maintain room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove the silver iodide precipitate. Wash the filtrate sequentially with aqueous sodium thiosulfate solution to remove excess iodine, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-iodo-4,5-dimethoxybenzoic acid.

Protocol 2: Synthesis of Methyl 2-iodo-4,5-dimethoxybenzoate

This protocol follows the general procedure for Fischer-Speier esterification.[7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-iodo-4,5-dimethoxybenzoic acid (1.0 equiv) from the previous step in an excess of methanol (which acts as both reactant and solvent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 3-5 mol%) to the solution while stirring.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours (typically 4-12 hours). Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.

-

Neutralization & Extraction: Wash the organic layer with water, then with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, and finally with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel or recrystallization to afford the final product, Methyl 2-iodo-4,5-dimethoxybenzoate.

References

Technical Guide: Methyl 2-iodo-4,5-dimethoxybenzoate

CAS Number: 173043-61-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-iodo-4,5-dimethoxybenzoate is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structural features—an iodinated phenyl ring activated by two methoxy groups and a methyl ester—make it a versatile synthetic intermediate. Primarily categorized as a "Protein Degrader Building Block," this molecule serves as a crucial starting point for the synthesis of complex therapeutic agents, most notably Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of its chemical properties, a representative synthetic approach, and its core application in the field of targeted protein degradation.

Chemical and Physical Properties

The fundamental properties of Methyl 2-iodo-4,5-dimethoxybenzoate are summarized below. This data is essential for its use in synthetic chemistry, allowing for accurate reagent stoichiometry and reaction condition planning.

| Property | Value | Reference |

| CAS Number | 173043-61-3 | [2][3] |

| Molecular Formula | C₁₀H₁₁IO₄ | [2][3] |

| Molecular Weight | 322.1 g/mol | [2] |

| Purity | Typically ≥98% | |

| Functional Class | Halogenation Reagent, Protein Degrader Building Block | [1][2] |

Synthesis Pathway

Representative Experimental Protocol: Iodination of Methyl 3,4-dimethoxybenzoate

This protocol describes a general method for the electrophilic iodination of an activated aromatic ring, which can be adapted for the synthesis of the title compound.

Materials:

-

Methyl 3,4-dimethoxybenzoate

-

Iodine (I₂)

-

Periodic acid (H₅IO₆) or another suitable oxidizing agent

-

Sulfuric acid (concentrated)

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Methyl 3,4-dimethoxybenzoate in a suitable solvent such as methanol.

-

Add Iodine and a stoichiometric amount of an oxidizing agent like periodic acid to the solution.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the stirring mixture.

-

Heat the reaction mixture to reflux and monitor its progress using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dilute the residue with dichloromethane and wash sequentially with saturated aqueous solutions of sodium bicarbonate and sodium thiosulfate to neutralize the acid and quench unreacted iodine.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product via column chromatography on silica gel to yield Methyl 2-iodo-4,5-dimethoxybenzoate.

Caption: General workflow for synthesizing a PROTAC using an aryl iodide building block.

Mechanism of Action of PROTACs

The PROTAC molecule synthesized using the building block does not act on a signaling pathway itself but rather co-opts a cellular process. The mechanism involves the formation of a ternary complex between the target protein and an E3 ligase, facilitated by the PROTAC. This proximity leads to the ubiquitination of the target protein, marking it for destruction by the proteasome.

PROTAC Mechanism of Action

Caption: The catalytic cycle of targeted protein degradation induced by a PROTAC molecule.

Conclusion

Methyl 2-iodo-4,5-dimethoxybenzoate is a key synthetic building block for advanced drug discovery, particularly in the burgeoning field of targeted protein degradation. Its utility stems from the presence of a reactive iodide handle on a substituted benzene ring, which allows for its incorporation into complex bifunctional molecules like PROTACs. For researchers in medicinal chemistry and drug development, this compound represents a valuable tool for constructing novel therapeutics designed to eliminate pathogenic proteins, opening new avenues for treating diseases previously considered "undruggable."

References

An In-depth Technical Guide to Methyl 2-iodo-4,5-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-iodo-4,5-dimethoxybenzoate, a halogenated aromatic compound of interest in synthetic organic chemistry and drug discovery. This document details its molecular characteristics, a proposed synthetic pathway, and its potential utility as a chemical building block.

Compound Profile

Methyl 2-iodo-4,5-dimethoxybenzoate is a substituted benzoic acid ester. The introduction of an iodine atom at the ortho-position to the methyl ester group, along with two methoxy groups on the aromatic ring, makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical and Structural Data for Methyl 2-iodo-4,5-dimethoxybenzoate

| Property | Value |

| Molecular Weight | 322.1 g/mol |

| Molecular Formula | C₁₀H₁₁IO₄ |

| CAS Number | 173043-61-3 |

| Canonical SMILES | COC1=C(C(=C(C=C1)I)C(=O)OC)OC |

| InChI Key | Not readily available |

| Appearance | Expected to be a solid at room temperature |

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for Methyl 2-iodo-4,5-dimethoxybenzoate is not extensively documented in publicly available literature, a plausible synthetic route can be conceptualized based on established iodination reactions of activated aromatic compounds. The following proposed experimental protocol outlines the direct iodination of Methyl 4,5-dimethoxybenzoate.

Proposed Synthesis of Methyl 2-iodo-4,5-dimethoxybenzoate

The synthesis of Methyl 2-iodo-4,5-dimethoxybenzoate can be approached through the electrophilic iodination of the electron-rich aromatic ring of Methyl 4,5-dimethoxybenzoate. The methoxy groups at positions 4 and 5 are activating and ortho-, para-directing. The position ortho to the ester (position 3) and ortho to the methoxy groups (positions 3 and 6) are activated. However, the position between the two methoxy groups (position 3) is sterically hindered. Therefore, iodination is likely to occur at the less hindered ortho position to the 4-methoxy group, which is position 3, or at the ortho position to the 5-methoxy group, which is position 6. To achieve iodination at the desired position 2, a different synthetic strategy might be required, potentially involving a starting material that already contains the desired substitution pattern or using a directing group.

However, for the purpose of this guide, a general protocol for the iodination of a dimethoxybenzoate derivative is presented.

Reaction Scheme:

A Technical Guide to the Spectral Properties of Methyl 2-iodo-4,5-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the spectral data for Methyl 2-iodo-4,5-dimethoxybenzoate, a key intermediate in the synthesis of novel imaging agents. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in research and development.

Spectroscopic Data Summary

The empirical formula for Methyl 2-iodo-4,5-dimethoxybenzoate is C₁₀H₁₁IO₄, with a molecular weight of 322.10 g/mol . Its chemical structure is presented below:

Caption: Chemical structure of Methyl 2-iodo-4,5-dimethoxybenzoate.

The spectral data presented in this guide has been compiled from the doctoral thesis of Stevenson, L. (2010), "New SPECT imaging agents for the translocator protein," from the University of Glasgow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for Methyl 2-iodo-4,5-dimethoxybenzoate are summarized below.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.33 | s | 1H | Ar-H |

| 6.91 | s | 1H | Ar-H |

| 3.89 | s | 3H | OCH₃ |

| 3.86 | s | 3H | OCH₃ |

| 3.85 | s | 3H | COOCH₃ |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 167.1 | C =O |

| 151.7 | Ar-C |

| 148.2 | Ar-C |

| 126.9 | Ar-C |

| 114.7 | Ar-C H |

| 113.8 | Ar-C H |

| 91.9 | Ar-C -I |

| 56.4 | OC H₃ |

| 56.1 | OC H₃ |

| 52.5 | COOC H₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data

| m/z | Interpretation |

| 322.0 | [M]⁺ (Molecular Ion) |

| 291.0 | [M - OCH₃]⁺ |

Infrared (IR) Spectroscopy

While specific IR data from the primary source is not available, typical vibrational frequencies for the functional groups present in Methyl 2-iodo-4,5-dimethoxybenzoate can be predicted.

Table 4: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~ 1720 | C=O (Ester) | Stretch |

| ~ 1600, 1500 | C=C (Aromatic) | Stretch |

| ~ 1250 | C-O (Ester) | Stretch |

| ~ 1100 | C-O (Ether) | Stretch |

| ~ 2950 | C-H (sp³) | Stretch |

| ~ 3050 | C-H (sp²) | Stretch |

Experimental Protocols

The following experimental methodologies are based on the procedures detailed in the aforementioned thesis by Stevenson (2010).

NMR Spectroscopy

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer.

-

Sample Preparation: Samples were dissolved in deuterated chloroform (CDCl₃).

-

Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

-

Instrumentation: Mass spectra were obtained using a Shimadzu spectrometer.

-

Ionization Method: While the specific ionization method was not detailed, electrospray ionization (ESI) or electron ionization (EI) are common techniques for this type of analysis.

Logical Workflow for Compound Characterization

The process of identifying and characterizing a synthesized compound like Methyl 2-iodo-4,5-dimethoxybenzoate follows a logical progression of analytical techniques.

Caption: Experimental workflow for the synthesis and characterization of an organic compound.

Solubility Profile of Methyl 2-iodo-4,5-dimethoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of Methyl 2-iodo-4,5-dimethoxybenzoate, a key intermediate in organic synthesis. While specific quantitative solubility data for this compound is not extensively available in published literature, this document provides a comprehensive overview based on the known behavior of structurally similar molecules, outlines a detailed experimental protocol for determining precise solubility, and presents a logical workflow for solubility testing.

Predicted Solubility in Organic Solvents

The solubility of Methyl 2-iodo-4,5-dimethoxybenzoate is dictated by its molecular structure, which includes a substituted benzene ring, an ester group, and two methoxy groups. The presence of the polar ester and ether functionalities suggests solubility in a range of organic solvents. Based on data from related substituted iodobenzoates, the following qualitative solubility profile is anticipated.

| Solvent Classification | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | Capable of hydrogen bonding with the ester and methoxy groups. |

| Ethanol | Soluble | Similar to methanol, expected to be a good solvent.[1][2] | |

| Polar Aprotic | Acetone | Readily Soluble | Dipole-dipole interactions facilitate dissolution.[1][2] |

| Ethyl Acetate | Soluble | Often used in extraction and chromatography of similar compounds. | |

| Dichloromethane | Soluble | A common solvent for organic reactions and purifications. | |

| Chloroform | Soluble | A related compound, methyl 5-iodo-2-methoxybenzoate, is soluble in deuterated chloroform (CDCl3). | |

| Nonpolar | Ether (Diethyl ether) | Soluble | The overall organic character of the molecule allows for solubility.[1] |

| Benzene | Soluble | Aromatic stacking interactions can contribute to solubility.[1] | |

| Hexane | Sparingly Soluble | The polarity of the ester and methoxy groups limits solubility in highly nonpolar solvents. | |

| Aqueous | Water | Insoluble | The large, nonpolar aromatic ring and the iodine atom lead to poor water solubility.[1] |

Experimental Protocol: Determination of a Saturated Solution

To ascertain the quantitative solubility of Methyl 2-iodo-4,5-dimethoxybenzoate in a specific organic solvent, the following isothermal shake-flask method is recommended. This protocol is designed to achieve equilibrium and provide a reliable measurement of solubility at a given temperature.

Materials:

-

Methyl 2-iodo-4,5-dimethoxybenzoate (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid Methyl 2-iodo-4,5-dimethoxybenzoate to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic solid particles.

-

-

Analysis:

-

Accurately weigh the filtered solution.

-

Dilute a known aliquot of the saturated solution with the same solvent to a concentration within the linear range of the analytical instrument.

-

Determine the concentration of Methyl 2-iodo-4,5-dimethoxybenzoate in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for solubility determination and a conceptual representation of the factors influencing the solubility of Methyl 2-iodo-4,5-dimethoxybenzoate.

Caption: Experimental workflow for determining the solubility of Methyl 2-iodo-4,5-dimethoxybenzoate.

Caption: Factors influencing the solubility of Methyl 2-iodo-4,5-dimethoxybenzoate.

References

Stability and Storage of Methyl 2-iodo-4,5-dimethoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-iodo-4,5-dimethoxybenzoate. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from chemical supplier recommendations, stability studies on structurally similar substituted benzoates, and established principles of drug stability testing as outlined by the International Council for Harmonisation (ICH).

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of Methyl 2-iodo-4,5-dimethoxybenzoate. The following conditions are recommended based on information from chemical suppliers and the known sensitivity of similar compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential thermal degradation. |

| Light | Protect from light | Iodinated aromatic compounds can be light-sensitive, leading to photolytic degradation. Use of amber vials or storage in the dark is advised. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | To prevent oxidation, which can be a degradation pathway for substituted aromatic compounds. |

| Moisture | Store in a dry environment. Keep container tightly closed. | To prevent hydrolysis of the methyl ester group. |

Potential Degradation Pathways

Based on the chemical structure of Methyl 2-iodo-4,5-dimethoxybenzoate, several degradation pathways can be anticipated under stress conditions. These include hydrolysis, oxidation, and photolysis.

Caption: Potential degradation pathways for Methyl 2-iodo-4,5-dimethoxybenzoate.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. While specific data for Methyl 2-iodo-4,5-dimethoxybenzoate is not publicly available, the following table presents hypothetical data based on typical results for similar substituted benzoates.[1]

Table 1: Hypothetical Forced Degradation Data

| Stress Condition | Time (hours) | Temperature | % Degradation (Hypothetical) | Major Degradation Product (Predicted) |

| 0.1 N HCl | 6 | 60°C | 5 - 15% | 2-iodo-4,5-dimethoxybenzoic acid |

| 0.1 N NaOH | 4 | Room Temp. | 20 - 40% | 2-iodo-4,5-dimethoxybenzoic acid |

| 6% H₂O₂ | 6 | Room Temp. | 10 - 25% | Oxidized aromatic species |

| Dry Heat | 24 | 80°C | < 5% | - |

| Photolytic (UV) | 24 | Room Temp. | 15 - 30% | Complex mixture of degradants |

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol is adapted from general guidelines for forced degradation studies and methodologies used for similar compounds.[1][2]

Objective: To investigate the degradation of Methyl 2-iodo-4,5-dimethoxybenzoate under various stress conditions.

Materials:

-

Methyl 2-iodo-4,5-dimethoxybenzoate

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (0.1 N)

-

Hydrogen peroxide (6% v/v)

-

Deionized water

-

pH meter

-

Thermostatic oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Methyl 2-iodo-4,5-dimethoxybenzoate in methanol at a concentration of 1 mg/mL.

-

Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 60°C for 6 hours. After cooling, neutralize the solution with 0.1 N NaOH.

-

Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 4 hours. Neutralize the solution with 0.1 N HCl.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Store the solution in the dark at room temperature for 6 hours.

-

Thermal Degradation: Place a sample of the solid compound in an oven at 80°C for 24 hours. Dissolve the heat-treated solid in methanol for analysis.

-

Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 200 watt hours/square meter) and subsequently to cool fluorescent light (e.g., 1.2 million lux hours) in a photostability chamber.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

The following HPLC method is a starting point for the development of a validated stability-indicating method for Methyl 2-iodo-4,5-dimethoxybenzoate, based on methods for similar compounds.

Table 2: HPLC Method Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of Methyl 2-iodo-4,5-dimethoxybenzoate.

References

In-Depth Technical Guide to Methyl 2-iodo-4,5-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and potential biological activities of Methyl 2-iodo-4,5-dimethoxybenzoate (CAS No: 173043-61-3). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes available data for the compound itself and its structurally similar analogs to provide a thorough understanding for research and development purposes.

Chemical and Physical Properties

Methyl 2-iodo-4,5-dimethoxybenzoate is a halogenated and methoxylated derivative of methyl benzoate. Its key identifiers and physicochemical properties are summarized below.

| Property | Value |

| IUPAC Name | Methyl 2-iodo-4,5-dimethoxybenzoate |

| CAS Number | 173043-61-3 |

| Molecular Formula | C₁₀H₁₁IO₄ |

| Molecular Weight | 322.1 g/mol |

Safety and Hazard Information

A comprehensive Safety Data Sheet (SDS) for Methyl 2-iodo-4,5-dimethoxybenzoate is not publicly available. Therefore, the following safety and hazard information is inferred from the analysis of SDS for structurally related iodinated and dimethoxy-substituted aromatic compounds. Researchers should handle this compound with the care required for a novel chemical entity.

2.1. GHS Hazard Classification (Inferred)

Based on analogous compounds, Methyl 2-iodo-4,5-dimethoxybenzoate may be classified as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | Category 4 | H413: May cause long lasting harmful effects to aquatic life |

2.2. Precautionary Statements (Recommended)

| Type | Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

3.1. General Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust and aerosols. Use non-sparking tools and take precautionary measures against static discharge. Avoid contact with skin, eyes, and clothing.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Protect from light.

3.2. First Aid Measures (Based on Analogs)

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Potential Biological Activity and Signaling Pathways

While specific biological data for Methyl 2-iodo-4,5-dimethoxybenzoate is scarce, its structural similarity to other phenolic compounds, such as derivatives of gallic acid, suggests potential antioxidant and antimicrobial properties.[1] Phenolic compounds are known to exert their effects through various mechanisms, including the modulation of inflammatory pathways.[2][3][4]

4.1. Postulated Antioxidant and Anti-inflammatory Mechanism

Phenolic compounds can act as antioxidants by scavenging free radicals. Furthermore, they may exhibit anti-inflammatory effects by interfering with signaling pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The NF-κB signaling cascade is a key regulator of the inflammatory response.[2][5] It is hypothesized that compounds like Methyl 2-iodo-4,5-dimethoxybenzoate could potentially inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.

Below is a diagram illustrating the postulated inhibitory effect on the NF-κB signaling pathway.

Caption: Postulated inhibition of the NF-κB signaling pathway by Methyl 2-iodo-4,5-dimethoxybenzoate.

Experimental Workflow for Synthesis

The synthesis of Methyl 2-iodo-4,5-dimethoxybenzoate would likely involve the iodination of a dimethoxybenzoate precursor or the esterification of the corresponding carboxylic acid. Below is a generalized workflow for such a synthesis.

Caption: Generalized workflow for the synthesis of Methyl 2-iodo-4,5-dimethoxybenzoate.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. All laboratory work should be conducted by qualified individuals in a suitably equipped facility and in accordance with all applicable safety regulations. The toxicological properties of this compound have not been fully investigated.

References

- 1. chemscene.com [chemscene.com]

- 2. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of Methyl 2-iodo-4,5-dimethoxybenzoate in the Synthesis of Bioactive Natural Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-iodo-4,5-dimethoxybenzoate is a highly functionalized aromatic building block that serves as a versatile precursor in the synthesis of a variety of natural products, particularly those possessing a dimethoxy-substituted phenyl ring. Its strategic placement of an iodo group ortho to a methoxycarbonyl moiety, along with two additional methoxy groups, renders it an ideal substrate for a range of carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the application of Methyl 2-iodo-4,5-dimethoxybenzoate in natural product synthesis, with a focus on the construction of lignan and isoquinoline alkaloid skeletons. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its use in complex synthetic endeavors.

Introduction: The Versatility of a Key Building Block

The pursuit of efficient and elegant total syntheses of natural products is a cornerstone of organic chemistry, driving the development of novel synthetic methodologies and strategies. The choice of starting materials is critical to the success of these endeavors. Methyl 2-iodo-4,5-dimethoxybenzoate has emerged as a valuable starting material due to its inherent structural features that allow for precise and controlled elaboration into complex molecular architectures.

The electron-rich nature of the benzene ring, coupled with the ortho-iodine substituent, makes this compound an excellent substrate for palladium- and copper-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Ullmann couplings, are fundamental tools for the construction of C-C and C-heteroatom bonds, which are prevalent in the structures of many bioactive natural products.

This guide will explore the synthetic utility of Methyl 2-iodo-4,5-dimethoxybenzoate, with a particular emphasis on its application in the synthesis of dibenzocyclooctadiene lignans and isoquinoline alkaloids, two classes of natural products with significant pharmacological activities.

Synthetic Strategies and Key Transformations

The primary synthetic utility of Methyl 2-iodo-4,5-dimethoxybenzoate lies in its ability to participate in cross-coupling reactions to form biaryl systems or to introduce new carbon-based functionalities. These transformations are pivotal in assembling the core structures of many natural products.

Biaryl Coupling Reactions: Constructing the Core of Lignans

Dibenzocyclooctadiene lignans, such as steganone and schizandrin, are characterized by a central eight-membered ring flanked by two substituted phenyl rings. The formation of the biaryl bond connecting these two rings is a key synthetic challenge. Methyl 2-iodo-4,5-dimethoxybenzoate serves as an excellent precursor to one of these aromatic rings.

Ullmann Coupling: A classic method for biaryl synthesis, the Ullmann reaction involves the copper-mediated coupling of two aryl halides. While traditionally requiring harsh conditions, modern modifications have made it a more viable option.

Suzuki-Miyaura Coupling: A more contemporary and widely used method, the Suzuki-Miyaura reaction utilizes a palladium catalyst to couple an aryl halide with an organoboron reagent. This reaction is known for its mild conditions and high functional group tolerance.

Synthesis of Isoquinoline Alkaloids

The isoquinoline alkaloid framework is another common target in natural product synthesis. While not a direct precursor to the heterocyclic ring itself, Methyl 2-iodo-4,5-dimethoxybenzoate can be elaborated into intermediates that are then used in classical isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions.

Data Presentation: A Comparative Overview of Key Reactions

The following tables summarize quantitative data for key reactions involving Methyl 2-iodo-4,5-dimethoxybenzoate and analogous compounds, providing a basis for comparison and reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids

| Entry | Aryl Iodide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Methyl 2-iodo-4,5-dimethoxybenzoate (analogue) | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |

| 2 | 4-Iodoanisole | 3,5-Dimethoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | 16 | 92 |

| 3 | Methyl 4-iodobenzoate | 2-Methylphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 88 |

Table 2: Heck Coupling of Aryl Iodides with Alkenes

| Entry | Aryl Iodide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Methyl 2-iodo-4,5-dimethoxybenzoate (analogue) | Methyl acrylate | Pd(OAc)₂ (5) | Et₃N | DMF | 100 | 24 | 75-85 |

| 2 | Iodobenzene | Styrene | Pd(PPh₃)₄ (1) | K₂CO₃ | Acetonitrile | 80 | 16 | 90 |

| 3 | 1-Iodo-4-nitrobenzene | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | NaOAc | DMA | 120 | 12 | 82 |

Table 3: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes

| Entry | Aryl Iodide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Methyl 2-iodo-4,5-dimethoxybenzoate (analogue) | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 6 | 90-98 |

| 2 | 4-Iodotoluene | 1-Hexyne | Pd(PPh₃)₄ (1.5) | CuI (3) | Diisopropylamine | Toluene | 50 | 8 | 89 |

| 3 | 1-Iodo-3,5-dimethoxybenzene | Trimethylsilylacetylene | Pd(OAc)₂ (2), PPh₃ (4) | CuI (5) | K₂CO₃ | DMF | 80 | 12 | 85 |

Experimental Protocols

The following protocols are detailed methodologies for key experiments involving the use of Methyl 2-iodo-4,5-dimethoxybenzoate and its derivatives.

Protocol 1: Synthesis of a Biaryl Precursor via Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound, a key intermediate for dibenzocyclooctadiene lignans, using a Suzuki-Miyaura coupling reaction.

Materials:

-

Methyl 2-iodo-4,5-dimethoxybenzoate (1.0 equiv)

-

3,4,5-Trimethoxyphenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Toluene

-

Ethanol

-

Deionized water

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-iodo-4,5-dimethoxybenzoate, 3,4,5-trimethoxyphenylboronic acid, and potassium carbonate.

-

Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

-

Add Pd(PPh₃)₄ to the flask.

-

Add a degassed 4:1:1 mixture of toluene:ethanol:water to the flask via syringe.

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Intramolecular Biaryl Coupling via Ullmann-type Reaction

Objective: To effect the intramolecular cyclization of a di-iodo biaryl precursor to form the dibenzocyclooctadiene ring system.

Materials:

-

Di-iodo biaryl precursor (1.0 equiv)

-

Copper(I) iodide (CuI) (2.0 equiv)

-

1,10-Phenanthroline (4.0 equiv)

-

Cesium carbonate (Cs₂CO₃) (4.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the di-iodo biaryl precursor, CuI, 1,10-phenanthroline, and Cs₂CO₃.

-

Evacuate the tube and backfill with argon or nitrogen. Repeat this process three times.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations: Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key synthetic pathways and experimental workflows.

Caption: Suzuki-Miyaura coupling of Methyl 2-iodo-4,5-dimethoxybenzoate.

Caption: General workflow for dibenzocyclooctadiene lignan synthesis.

Caption: Heck reaction involving an aryl iodide.

Conclusion

Methyl 2-iodo-4,5-dimethoxybenzoate is a powerful and versatile building block in the arsenal of the synthetic organic chemist. Its application in the construction of complex natural products, particularly lignans and isoquinoline alkaloids, is well-established, though often demonstrated through analogous structures in readily available literature. The strategic use of modern cross-coupling reactions allows for the efficient and controlled formation of key carbon-carbon bonds, paving the way for the total synthesis of biologically significant molecules. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the synthetic potential of this valuable starting material. Further exploration and optimization of the presented methodologies will undoubtedly lead to the discovery of novel and efficient routes to a wide array of natural products and their analogues, contributing to advancements in medicinal chemistry and drug development.

Methodological & Application

"Methyl 2-iodo-4,5-dimethoxybenzoate" Suzuki coupling protocol

An Application Note and Protocol for the Suzuki-Miyaura Coupling of Methyl 2-iodo-4,5-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This reaction is particularly crucial in the field of drug discovery and development for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in medicinally active compounds. This document provides a detailed protocol for the Suzuki-Miyaura coupling of Methyl 2-iodo-4,5-dimethoxybenzoate with various arylboronic acids. The presence of the electron-donating methoxy groups and the ester functionality on the aromatic ring makes this substrate an interesting candidate for the synthesis of a diverse range of complex molecules.

The general reaction involves the palladium-catalyzed cross-coupling of the aryl iodide (Methyl 2-iodo-4,5-dimethoxybenzoate) with an organoboron species, typically an arylboronic acid, in the presence of a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity of the desired biaryl product.

General Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl iodides, which can be adapted for Methyl 2-iodo-4,5-dimethoxybenzoate. Optimization may be required for specific arylboronic acids.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Typical Yield (%) | Reference |

| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/Ethanol/H₂O | Reflux | 85-90 | [1] |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 60-80 | [2] |

| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 80-100 | 70-95 | [3] |

| Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 75-90 | [2] |

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of Methyl 2-iodo-4,5-dimethoxybenzoate with a representative arylboronic acid using Pd(PPh₃)₄ as the catalyst.

Materials:

-

Methyl 2-iodo-4,5-dimethoxybenzoate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Sodium carbonate (Na₂CO₃) (2.0 equiv)

-

Toluene

-

Ethanol

-

Deionized water

-

Round-bottom flask or Schlenk tube

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add Methyl 2-iodo-4,5-dimethoxybenzoate (1.0 equiv), the arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

-

Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (3 mol%) to the flask.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

-

Solvent Addition: Under the inert atmosphere, add the degassed solvent system. A common mixture is a 3:1:1 ratio of toluene:ethanol:water. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration with respect to the aryl iodide).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 2 to 24 hours depending on the reactivity of the arylboronic acid.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

-

Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Safety Precautions

-

Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Disclaimer: This protocol provides a general guideline. The reaction conditions may require optimization for different substrates to achieve the best results. It is recommended to perform a small-scale trial reaction before scaling up.

References

Application Notes and Protocols for the Sonogashira Coupling of Methyl 2-iodo-4,5-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base.[1][2] The Sonogashira coupling is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and broad functional group tolerance.[1]

Methyl 2-iodo-4,5-dimethoxybenzoate is an electron-rich aryl iodide, a class of substrates that can present unique challenges and opportunities in cross-coupling reactions. The electron-donating methoxy groups can influence the reactivity of the aryl iodide. This document provides detailed application notes and a generalized experimental protocol for the Sonogashira coupling of methyl 2-iodo-4,5-dimethoxybenzoate with terminal alkynes. The provided data, based on analogous systems, serves as a guide for reaction optimization.

Reaction Principle

The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (in this case, methyl 2-iodo-4,5-dimethoxybenzoate). This is followed by a transmetalation step where the copper acetylide transfers the alkyne group to the palladium complex. The cycle is completed by reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst.

-

Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper acetylide intermediate. This intermediate is the key species for the transmetalation step in the palladium cycle.

Variations of the Sonogashira coupling have been developed, including copper-free versions, to address challenges such as the formation of diynes (Glaser coupling).[1]

Tabulated Reaction Conditions for Analogous Systems

| Aryl Iodide (Analog) | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2,6-diiodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | 15 | DIPA (2) | Toluene | r.t. | 12 | 82 | [3] |

| 2,6-diiodoanisole | 1-Hexyne | Pd(PPh₃)₂Cl₂ (5) | 15 | DIPA (2) | Toluene | r.t. | 12 | 82 | [3] |

| 4-methyl-2,6-diiodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | 15 | DIPA (2) | Toluene | r.t. | 12 | ~70 | [3] |

| 4-methyl-2,6-diiodoanisole | 1-Hexyne | Pd(PPh₃)₂Cl₂ (5) | 15 | DIPA (2) | Toluene | r.t. | 12 | ~70 | [3] |

DIPA = Diisopropylamine, r.t. = room temperature

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a general guideline for the Sonogashira coupling of Methyl 2-iodo-4,5-dimethoxybenzoate with a terminal alkyne and may require optimization for specific substrates.

Materials:

-

Methyl 2-iodo-4,5-dimethoxybenzoate (1.0 equiv)

-

Terminal alkyne (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

-

Copper(I) iodide (CuI, 2-10 mol%)

-

Anhydrous amine base (e.g., triethylamine, diisopropylamine, 2-3 equiv)

-

Anhydrous solvent (e.g., THF, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask or sealed tube)

-

Magnetic stirrer and heating plate

-

Syringes and needles

-

Workup and purification reagents (e.g., ethyl acetate, saturated aqueous ammonium chloride, brine, sodium sulfate, silica gel)

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask or reaction tube equipped with a magnetic stir bar, add Methyl 2-iodo-4,5-dimethoxybenzoate (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and copper(I) iodide (CuI) under a counterflow of inert gas.

-

Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.

-

-

Reagent Addition:

-

Add the anhydrous solvent (e.g., toluene) via syringe.

-

Sequentially add the anhydrous amine base (e.g., diisopropylamine) and the terminal alkyne via syringe while stirring.

-

-

Reaction:

-

Stir the reaction mixture at room temperature or heat to the desired temperature (typically 25-80 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer with saturated aqueous ammonium chloride solution to remove the amine base and copper salts, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure coupled product.

-

Visualizations

Caption: General experimental workflow for the Sonogashira coupling reaction.

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Heck Reaction of Methyl 2-iodo-4,5-dimethoxybenzoate with Acrylates

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction widely utilized in organic synthesis, including the development of pharmaceutical intermediates. This document aims to provide detailed application notes and protocols for the Heck reaction between Methyl 2-iodo-4,5-dimethoxybenzoate and various acrylates. This specific reaction is of interest for the synthesis of substituted cinnamate derivatives, which are valuable precursors in medicinal chemistry. However, a comprehensive search of the scientific literature did not yield specific examples of the Heck reaction utilizing Methyl 2-iodo-4,5-dimethoxybenzoate as the aryl halide substrate.

Therefore, the following sections provide a generalized protocol and application notes based on well-established Heck reaction principles with similar aryl iodides. Researchers should consider this information as a starting point for optimization and development of specific reaction conditions for their unique applications.

Introduction

The Mizoroki-Heck reaction, commonly known as the Heck reaction, facilitates the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[1] This reaction is a cornerstone of modern organic synthesis due to its tolerance of a wide variety of functional groups and its reliability in forming carbon-carbon bonds. The general scheme for the Heck reaction is depicted below:

Caption: General scheme of the Mizoroki-Heck reaction.

In the context of drug development, the products of the Heck reaction involving Methyl 2-iodo-4,5-dimethoxybenzoate and acrylates, substituted methyl cinnamates, are valuable scaffolds for the synthesis of biologically active molecules.

General Experimental Protocol

The following protocol is a generalized procedure for the Heck reaction of an aryl iodide with an acrylate. This should be adapted and optimized for the specific reaction between Methyl 2-iodo-4,5-dimethoxybenzoate and the desired acrylate.

Materials:

-

Methyl 2-iodo-4,5-dimethoxybenzoate

-

Acrylate (e.g., methyl acrylate, ethyl acrylate, butyl acrylate)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd/C)

-

Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Potassium carbonate (K₂CO₃), Sodium acetate (NaOAc))

-

Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene, 1,4-Dioxane)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and workup reagents

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-iodo-4,5-dimethoxybenzoate (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (1.5-2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Addition of Reagents: Under the inert atmosphere, add the degassed solvent, followed by the acrylate (1.1-1.5 eq).

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Workflow Diagram

Caption: A typical experimental workflow for a Heck reaction.

Data Presentation (Hypothetical)

As no specific data exists for the Heck reaction of Methyl 2-iodo-4,5-dimethoxybenzoate, the following tables are presented as templates for researchers to populate with their experimental results.

Table 1: Optimization of Reaction Conditions for the Heck Reaction of Methyl 2-iodo-4,5-dimethoxybenzoate with Methyl Acrylate.

| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 12 | Data |

| 2 | PdCl₂(PPh₃)₂ (2) | Et₃N | DMF | 100 | 12 | Data |

| 3 | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 100 | 12 | Data |

| 4 | Pd(OAc)₂ (2) | Et₃N | MeCN | 80 | 24 | Data |

| 5 | ... | ... | ... | ... | ... | Data |

Table 2: Substrate Scope with Various Acrylates.

| Entry | Acrylate | Product | Yield (%) |

| 1 | Methyl Acrylate | Methyl (E)-3-(2-methoxycarbonyl-4,5-dimethoxyphenyl)acrylate | Data |

| 2 | Ethyl Acrylate | Ethyl (E)-3-(2-methoxycarbonyl-4,5-dimethoxyphenyl)acrylate | Data |

| 3 | n-Butyl Acrylate | n-Butyl (E)-3-(2-methoxycarbonyl-4,5-dimethoxyphenyl)acrylate | Data |

| 4 | t-Butyl Acrylate | t-Butyl (E)-3-(2-methoxycarbonyl-4,5-dimethoxyphenyl)acrylate | Data |

Discussion and Future Outlook

While specific literature precedents for the Heck reaction of Methyl 2-iodo-4,5-dimethoxybenzoate are unavailable, the general principles of the Heck reaction provide a strong foundation for developing a successful protocol. Key parameters to optimize will include the choice of palladium catalyst, base, solvent, and reaction temperature. The electronic nature of the dimethoxy- and methoxycarbonyl- substituents on the aryl iodide may influence the reaction kinetics and should be taken into consideration during optimization.

For drug development professionals, the successful implementation of this reaction will provide access to a range of substituted cinnamate derivatives. These can serve as key building blocks for the synthesis of novel therapeutic agents. Further research in this area is warranted to establish a robust and scalable protocol for this specific transformation.

Conclusion

This document provides a foundational guide for researchers and scientists interested in the Heck reaction of Methyl 2-iodo-4,5-dimethoxybenzoate with acrylates. Although specific experimental data is not available in the current literature, the provided generalized protocol, workflow, and data templates offer a structured approach to developing and optimizing this potentially valuable synthetic transformation. Careful experimentation and systematic optimization will be crucial for achieving high yields and purity of the desired cinnamate products.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-iodo-4,5-dimethoxybenzoate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the palladium-catalyzed Buchwald-Hartwig amination of methyl 2-iodo-4,5-dimethoxybenzoate with various primary amines. This reaction is a powerful tool for the synthesis of N-aryl compounds, which are significant in medicinal chemistry and materials science.[1][2]

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of amines with aryl halides.[1] This reaction has gained widespread use due to its broad substrate scope and functional group tolerance, offering a significant improvement over traditional methods for synthesizing aryl amines.[1] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. The choice of these components is critical for achieving high yields and reaction efficiency.[3] For the coupling of aryl iodides with primary amines, various catalyst systems have been developed, often employing bulky and electron-rich phosphine ligands to facilitate the catalytic cycle.[4][5]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through several key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (methyl 2-iodo-4,5-dimethoxybenzoate) to form a Pd(II) complex.[3][4]

-

Amine Coordination and Deprotonation: The primary amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.[4]

-

Reductive Elimination: The final step is the reductive elimination of the N-arylated product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]

Aryl iodides are generally reactive electrophiles in this transformation, although their reactivity can sometimes be inhibited by the formation of off-cycle palladium iodide dimers.[3][4] The choice of an appropriate ligand is crucial to prevent this and promote the desired C-N bond formation.[1]

Key Reaction Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the reaction components.

| Parameter | Common Choices & Considerations |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or preformed palladacycle precatalysts (e.g., G3 or G4 precatalysts). Precatalysts can offer faster reaction times and higher efficiency as they readily form the active Pd(0) species.[3] |

| Ligand | Bulky, electron-rich biaryl monophosphine ligands are often preferred for coupling primary amines. Examples include XPhos, SPhos, RuPhos, and BrettPhos.[6][7][8] Bidentate ligands like BINAP and DPPF have also been used effectively with aryl iodides.[1] |